molecular formula C28H24N2O B13995640 (3-Methyl-2,3-diphenyl-2,4-dihydroquinoxalin-1-yl)-phenylmethanone CAS No. 86268-06-6

(3-Methyl-2,3-diphenyl-2,4-dihydroquinoxalin-1-yl)-phenylmethanone

Cat. No.: B13995640
CAS No.: 86268-06-6
M. Wt: 404.5 g/mol
InChI Key: VXSAFPUASKIBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with diamines to form the quinoxaline core, followed by further functionalization to introduce the methanone and phenyl groups. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

“METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoxaline oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Introduction of different functional groups at specific positions on the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of “METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in disease processes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Phenylquinoxaline: A derivative with a phenyl group attached to the quinoxaline ring.

    Methanonequinoxaline: A derivative with a methanone group attached to the quinoxaline ring.

Uniqueness

“METHANONE,(3,4-DIHYDRO-3-METHYL-2,3-DIPHENYL-1(2H)-QUINOXALINYL)PHENYL-” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives

Properties

CAS No.

86268-06-6

Molecular Formula

C28H24N2O

Molecular Weight

404.5 g/mol

IUPAC Name

(3-methyl-2,3-diphenyl-2,4-dihydroquinoxalin-1-yl)-phenylmethanone

InChI

InChI=1S/C28H24N2O/c1-28(23-17-9-4-10-18-23)26(21-13-5-2-6-14-21)30(25-20-12-11-19-24(25)29-28)27(31)22-15-7-3-8-16-22/h2-20,26,29H,1H3

InChI Key

VXSAFPUASKIBCT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.